molecular formula C13H17NO B2559834 N-[2-(butan-2-yl)phenyl]prop-2-enamide CAS No. 1249903-98-7

N-[2-(butan-2-yl)phenyl]prop-2-enamide

Cat. No.: B2559834
CAS No.: 1249903-98-7
M. Wt: 203.285
InChI Key: UMJIGZZXDYWTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(butan-2-yl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.285. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways Analysis

Research involving the metabolic pathways of designer drugs such as bk-MBDB and bk-MDEA provides insights into the biochemical transformations that related compounds undergo. These studies, identifying N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction as major pathways, can inform the understanding of how similar compounds are metabolized in biological systems (Zaitsu et al., 2009).

Synthetic Chemistry Applications

Research on the chemoselective thionation-cyclization of functionalized enamides to produce thiazoles suggests a pathway for synthesizing a broad range of chemicals with potential pharmacological interest. This demonstrates the utility of enamides in complex organic synthesis, potentially including compounds like N-[2-(butan-2-yl)phenyl]prop-2-enamide (Kumar, Parameshwarappa, & Ila, 2013).

Advancements in Organic Synthesis

The transformation of tertiary α-azidyl phenyl ketones into enamides through iron-catalyzed acyl migration highlights innovative approaches in organic synthesis. Such methodologies could be applicable to the synthesis of this compound, offering new routes for creating bioactive molecules (Yang, Fan, Zhao, & Yu, 2018).

Pharmaceutical Research

Studies on the inhibition of Zika virus replication by (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide reveal the potential of similar compounds in antiviral research. This particular study identifies a novel mechanism of action, suggesting that related compounds could be explored for their therapeutic potential against various viral infections (Riva et al., 2021).

Molecular Interaction Studies

Research on the molecular interactions in solutions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide provides valuable information on solute-solvent interactions. Such studies can inform the solubility, stability, and formulation strategies for pharmaceutical compounds, potentially including this compound (Tekade et al., 2015).

Properties

IUPAC Name

N-(2-butan-2-ylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-4-10(3)11-8-6-7-9-12(11)14-13(15)5-2/h5-10H,2,4H2,1,3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJIGZZXDYWTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.